2-Chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole
Description
2-Chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole is a benzimidazole derivative characterized by three key substituents: a chloromethyl (-CH₂Cl) group at position 2, a fluorine atom at position 6, and a phenyl group at position 1 of the benzimidazole core. This substitution pattern confers unique electronic, steric, and reactive properties to the compound.
Properties
IUPAC Name |
2-(chloromethyl)-6-fluoro-1-phenylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2/c15-9-14-17-12-7-6-10(16)8-13(12)18(14)11-4-2-1-3-5-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYHXGSQKNVYKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)F)N=C2CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1285420-82-7 | |
| Record name | 2-(chloromethyl)-6-fluoro-1-phenyl-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-Chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole typically involves the reaction of ortho-phenylenediamine with benzaldehydes in the presence of an oxidizing agent such as sodium metabisulphite. This reaction is carried out under mild conditions in a mixture of solvents, resulting in high yields of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, which can modify its pharmacological properties.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium metabisulphite for oxidation and various nucleophiles for substitution reactions. .
Scientific Research Applications
Anticancer Applications
Numerous studies have highlighted the anticancer properties of 2-chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole derivatives. These compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound induced significant apoptosis in breast cancer cells through reactive oxygen species (ROS) generation, leading to DNA damage. The study reported an IC50 value of 25.72 ± 3.95 µM for one derivative, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2g | MDA-MB-231 | 8 | Apoptosis via ROS generation |
| 2g | MCF-7 | 25.72 ± 3.95 | Induction of DNA damage |
Antifungal Applications
In addition to its anticancer properties, 2-chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole exhibits notable antifungal activity. It has been found effective against various fungal strains, including Candida albicans.
Case Study: Antifungal Activity
Research indicated that derivatives showed moderate antifungal activity with minimum inhibitory concentration (MIC) values around 64 µg/mL against Candida albicans and Aspergillus niger, comparable to standard antifungal treatments .
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 2g | Candida albicans | 64 |
| 2g | Aspergillus niger | 64 |
Mechanism of Action
The mechanism of action of 2-Chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, leading to its diverse pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Positionality : The position of substituents significantly impacts reactivity and bioactivity. For example, fluorine at position 6 (as in the target compound) vs. position 5 (in styryl derivatives) alters electronic distribution across the aromatic system .
- Functional Group Diversity: The chloromethyl group (ClCH₂) in the target compound distinguishes it from analogs with methyl (CH₃) or styryl (C₆H₅-CH=CH-) groups.
- Lipophilicity and Bioavailability : The phenyl group at position 1 enhances lipophilicity compared to unsubstituted or aliphatic-substituted benzimidazoles (e.g., 2-Chloro-6-fluoro-1H-benzoimidazole), which may improve cellular uptake .
Reactivity and Stability
- Chloromethyl Group : The ClCH₂ substituent is prone to hydrolysis or nucleophilic substitution, unlike methyl or styryl groups. This reactivity could be harnessed for prodrug design or covalent binding to biological targets .
- Fluorine Substituent : The electron-withdrawing fluorine at position 6 stabilizes the benzimidazole core against oxidative degradation, a feature shared with 6-chloro-5-fluoro-2-styryl derivatives .
- Thermal Stability : Benzimidazoles with bulky substituents (e.g., trifluoromethyl in ) exhibit higher thermal stability, but the target compound’s phenyl group may reduce crystallinity compared to smaller analogs .
Biological Activity
2-Chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole is a benzimidazole derivative that has attracted significant attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 2-(chloromethyl)-6-fluoro-1-phenylbenzimidazole
- Molecular Weight : 260.69 g/mol
- CAS Number : 1285420-82-7
The biological activity of benzimidazole derivatives, including 2-Chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole, is influenced by their structural characteristics:
- Targeting Cancer Cells : Benzimidazole derivatives have been shown to interact with various cellular pathways, leading to apoptosis in cancer cells. The presence of substituent groups can enhance their anticancer properties by modulating their interaction with target proteins.
- Antimicrobial Activity : The compound exhibits antimicrobial effects against a range of pathogens. Its mechanism may involve disruption of bacterial cell membranes or interference with critical metabolic pathways.
Biological Activity Data
Anticancer Activity
A study demonstrated that treatment with 2-Chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole resulted in significant tumor suppression in preclinical models. The compound was shown to accelerate apoptosis in MCF cell lines, suggesting a promising avenue for cancer therapy .
Antimicrobial Efficacy
Research has reported that this compound exhibits strong antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as a therapeutic agent against resistant bacterial strains .
Structure-Activity Relationship (SAR)
The modification of the benzimidazole scaffold has been explored to enhance biological activity. Substituents at various positions have been found to significantly impact the efficacy of the compound against both cancer and microbial targets, highlighting the importance of structural optimization in drug development .
Q & A
Q. What are the standard synthetic routes for 2-chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituting a chloromethyl group at the 2-position of a fluorinated benzimidazole core can be achieved using sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures (60°C for 20 hours) . Optimizing yields may require adjusting bases (e.g., K₂CO₃ vs. NaH) or solvents (DMF vs. DMSO). Monitoring progress via TLC or HPLC ensures intermediate purity.
Q. How is the structural integrity of this compound confirmed in experimental settings?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving crystal structures . Complementary techniques include:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing fluoro vs. chloro groups via coupling patterns).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns.
- Elemental Analysis : Matching calculated and observed C/H/N percentages to validate purity .
Q. What are the key reactivity trends of the chloromethyl and fluoro substituents in this compound?
- Methodological Answer :
- Chloromethyl Group : Prone to nucleophilic substitution (e.g., with amines or thiols) under basic conditions.
- Fluoro Substituent : Electron-withdrawing effects stabilize the benzimidazole ring, reducing electrophilic substitution but enabling directed metalation for further functionalization .
- Experimental Design : Reactivity can be probed via kinetic studies under varying pH and temperature conditions.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing chloro with bromo or methyl) to assess impact on bioactivity .
- In-Silico Docking : Use software like AutoDock to predict binding affinities to targets (e.g., EGFR kinase) by comparing docking scores of analogs .
- In-Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ measurements) to correlate structural changes with activity .
Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for derivatives of this compound?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR chemical shifts with XRD-derived bond lengths and angles. For example, fluoro substituent orientation in XRD can explain anomalous NMR coupling constants .
- Computational Chemistry : DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data .
- Dynamic Effects : Consider rotameric equilibria or solvent interactions that may skew NMR results .
Q. What strategies improve the regioselectivity of reactions involving the benzimidazole core?
- Methodological Answer :
- Directing Groups : Use temporary protecting groups (e.g., Boc) to block undesired positions during functionalization.
- Metal Catalysis : Employ Cu(I)/TMEDA systems to selectively couple primary amines at the chloromethyl site .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific positions, as shown in analogous benzimidazole syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
